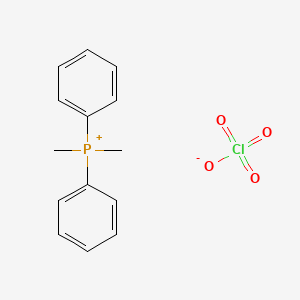
Dimethyl(diphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(diphenyl)phosphanium perchlorate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and two methyl groups, with a perchlorate anion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(diphenyl)phosphanium perchlorate can be synthesized through the reaction of dimethyl(diphenyl)phosphine with perchloric acid. The reaction typically involves the following steps:
Preparation of Dimethyl(diphenyl)phosphine: This precursor is synthesized by reacting diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride.
Formation of this compound: The dimethyl(diphenyl)phosphine is then reacted with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment to handle the reactive and potentially hazardous chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(diphenyl)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated dimethyl(diphenyl)phosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Dimethyl(diphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl(diphenyl)phosphanium perchlorate involves its interaction with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and methyl groups attached to the phosphorus atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: Similar in structure but with only one phenyl group.
Diphenylphosphine: Lacks the methyl groups present in dimethyl(diphenyl)phosphanium perchlorate.
Triphenylphosphine: Contains three phenyl groups and no methyl groups.
Uniqueness
This compound is unique due to the combination of its phenyl and methyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
105875-81-8 |
|---|---|
Formule moléculaire |
C14H16ClO4P |
Poids moléculaire |
314.70 g/mol |
Nom IUPAC |
dimethyl(diphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C14H16P.ClHO4/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h3-12H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
NGQCAJUXASHYDE-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


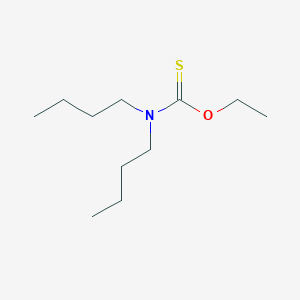

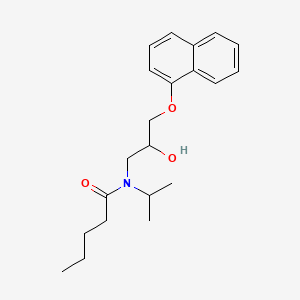
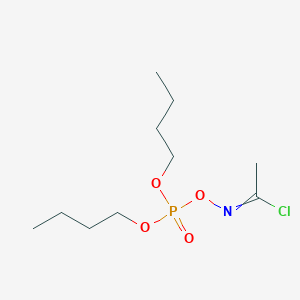
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
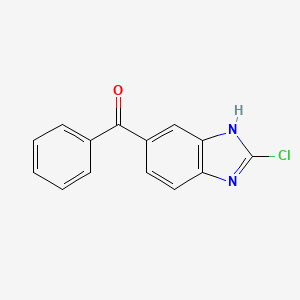
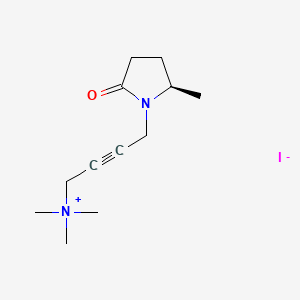
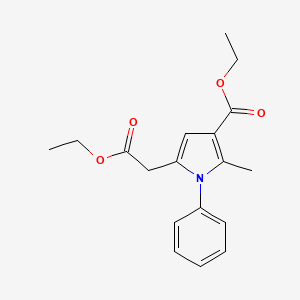
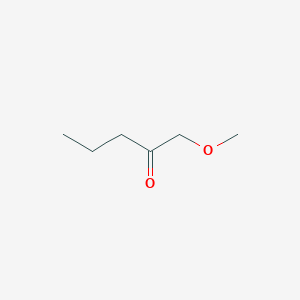
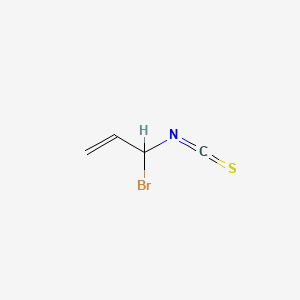
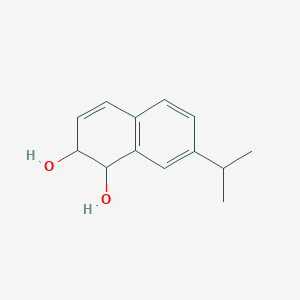
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

